Hexaphenyldisilane
Overview
Description
Hexaphenyldisilane is an organosilicon compound with the chemical formula ( \text{C}{36}\text{H}{30}\text{Si}_2 ). It is characterized by the presence of six phenyl groups attached to a disilane backbone. This compound is known for its white crystalline solid form and is utilized in various fields due to its unique chemical properties .
Mechanism of Action
Target of Action
Hexaphenyldisilane is primarily used as a silylating agent . It interacts with its targets to induce silylation, a process that involves the replacement of a hydrogen atom in a molecule with a silyl group .
Mode of Action
This compound’s mode of action involves its interaction with palladium (Pd) catalysts . It is used in conjunction with these catalysts for meta-selective C-H bond silylation . This process involves the replacement of a carbon-hydrogen bond in a molecule with a carbon-silicon bond .
Biochemical Pathways
The process of silylation, which this compound facilitates, is crucial in various chemical reactions and syntheses .
Result of Action
The primary result of this compound’s action is the silylation of target molecules . This can alter the properties of the target molecule, making it more reactive or altering its behavior in subsequent chemical reactions .
Preparation Methods
Hexaphenyldisilane can be synthesized through several methods:
Reaction of Diphenylchlorosilane with Phenylmagnesium Bromide: This method involves the reaction of diphenylchlorosilane with phenylmagnesium bromide in an ether solvent, followed by hydrolysis to yield this compound.
Electroreductive Coupling: This method involves the electroreduction of chlorodimethylphenylsilane using a magnesium electrode, which promotes the formation of Si-Si bonds.
Chemical Reactions Analysis
Hexaphenyldisilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexaphenyldisiloxane.
Reduction: Reduction reactions can yield simpler silane derivatives.
Substitution: this compound can undergo substitution reactions where phenyl groups are replaced by other substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
Hexaphenyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a catalyst in organic reactions.
Material Science: This compound is utilized in the production of polysilanes, which are important for their semiconducting and photoconducting properties.
Biology and Medicine:
Industry: It is used in the synthesis of silicone polymers and other industrially relevant materials.
Comparison with Similar Compounds
Hexaphenyldisilane can be compared with other similar compounds such as:
Tetraphenyldisilane: This compound has four phenyl groups attached to the disilane backbone and exhibits similar chemical properties but with different reactivity.
Hexamethyldisilane: With six methyl groups instead of phenyl groups, hexamethyldisilane shows different physical and chemical properties, particularly in terms of volatility and reactivity.
Triphenylsilanol: This compound has three phenyl groups and a hydroxyl group attached to silicon, making it more reactive in certain substitution and condensation reactions
This compound stands out due to its stability and the ability to form complex organosilicon structures, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
triphenyl(triphenylsilyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30Si2/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHATUZXFSOVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061700 | |
Record name | Hexaphenyldisilane | |
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Molecular Weight |
518.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Alfa Aesar MSDS] | |
Record name | Hexaphenyldisilane | |
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CAS No. |
1450-23-3 | |
Record name | 1,1,1,2,2,2-Hexaphenyldisilane | |
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Record name | Disilane, 1,1,1,2,2,2-hexaphenyl- | |
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Record name | Hexaphenyldisilane | |
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Record name | Hexaphenyldisilane | |
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Record name | Disilane, 1,1,1,2,2,2-hexaphenyl- | |
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Record name | Hexaphenyldisilane | |
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Record name | Hexaphenyldisilane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Hexaphenyldisilane?
A1: this compound has the molecular formula Si2(C6H5)6 and a molecular weight of 538.86 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic methods can be employed to characterize this compound, including:* NMR Spectroscopy: 1H, 13C, and 29Si NMR provide information about the structure and bonding within the molecule. []* IR Spectroscopy: IR spectroscopy identifies characteristic vibrational frequencies of specific functional groups, such as Si-C and Si-Si bonds. []* UV-Vis Spectroscopy: This technique probes the electronic transitions within the molecule, providing insights into its electronic structure. [, ]
Q3: What happens when this compound is exposed to air and water?
A4: While solid this compound is relatively stable in air and water, solutions in inert solvents react rapidly. Exposure to air leads to the formation of Hexaphenyldisiloxane and mercury, while reaction with water produces mercury, Triphenylsilanol, and hydrogen gas. []
Q4: How does the Si-Si bond in this compound react with alkali metals?
A5: Alkali metals like sodium and lithium can cleave the Si-Si bond in this compound, leading to the formation of Triphenylsilyl alkali metal compounds. These compounds are valuable reagents in organic and organometallic synthesis. [, ]
Q5: Can this compound be used as a precursor for silicon-based materials?
A6: Yes, this compound serves as a precursor for synthesizing silicon-containing materials. For example, pyrolysis of this compound embedded in porous carbon produces silicon nanoparticles, which are potentially useful in lithium-ion battery anodes. [] Laser ablation of this compound also leads to the deposition of silicon-based polymer films with tunable properties. [, ]
Q6: How does this compound interact with carbon nanotubes?
A7: this compound can functionalize the surface of carbon nanotubes, primarily targeting smaller diameter semiconducting nanotubes. [] This functionalization, confirmed by techniques like Raman spectroscopy, HRTEM, and XPS, demonstrates potential for modifying carbon nanotube properties for various applications. []
Q7: Have computational methods been applied to study this compound?
A8: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate this compound. For instance, DFT calculations were used to confirm the crystal structure and determine the Si-Si bond length in this compound. []
Q8: How do structural modifications to this compound affect its reactivity?
A9: Replacing phenyl groups with methyl groups influences the electronic properties and reactivity of the disilane. Studies using core excitation spectroscopy reveal that phenyl-substituted silanes exhibit unique low-lying transitions attributed to electron delocalization across the Si-C(phenyl) bond, which are absent in methyl-substituted counterparts. []
Q9: Can this compound be used to generate silyl radicals?
A10: Yes, this compound serves as a precursor for generating Triphenylsilyl radicals. Studies have shown that reactions involving sodium naphthalenide and this compound proceed through a mechanism involving the formation of a Triphenylsilyl radical. [] These radicals can participate in various organic reactions, leading to the formation of silicon-containing organic compounds.
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